AKN-028

Descripción general

Descripción

AKN-028 es un nuevo inhibidor de la tirosina quinasa que ha mostrado una actividad antileucémica preclínica significativa, particularmente en la leucemia mieloide aguda (LMA). Es un potente inhibidor de la tirosina quinasa del receptor similar a FMS 3 (FLT3), que a menudo se sobreexpresa en pacientes con LMA . Este compuesto ha demostrado la capacidad de inducir la apoptosis en las líneas celulares de LMA y los cultivos primarios, lo que lo convierte en un candidato prometedor para el desarrollo clínico adicional .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de AKN-028 implica varios pasos clave, incluida una reacción SNAr (sustitución aromática nucleofílica) y un acoplamiento de Suzuki. El material de partida, 2-amino-3,5-dibromopirazina, se hace reaccionar con 5-aminoindol en dimetilsulfóxido (DMSO) con exceso de trietilamina como base a temperaturas elevadas . Esta reacción produce un producto intermedio, que luego se somete a una reacción de acoplamiento de Suzuki para formar el compuesto final .

Métodos de producción industrial: Para la producción a escala industrial, el protocolo de síntesis se ha optimizado para garantizar una alta regioselectividad y una eliminación eficiente del paladio residual. Esto implica utilizar una reducción de 10 veces en DMSO para aumentar la velocidad de reacción y la pureza, y un procedimiento de purificación para eliminar el paladio residual, asegurando que el material sea adecuado para ensayos clínicos .

Análisis De Reacciones Químicas

Tipos de reacciones: AKN-028 principalmente experimenta reacciones de sustitución durante su síntesis. La reacción SNAr es un paso clave donde el grupo amino de 5-aminoindol sustituye un átomo de bromo en el anillo de pirazina .

Reactivos y condiciones comunes:

Reacción SNAr: 2-amino-3,5-dibromopirazina, 5-aminoindol, dimetilsulfóxido (DMSO), trietilamina.

Acoplamiento de Suzuki: Catalizador de paladio, derivado de ácido borónico.

Productos principales: El producto principal de estas reacciones es el propio this compound, que se forma después de la finalización exitosa de las reacciones SNAr y de acoplamiento de Suzuki .

Aplicaciones Científicas De Investigación

AKN-028 se ha estudiado extensamente por su potencial en el tratamiento de la leucemia mieloide aguda. Ha mostrado una actividad citotóxica significativa en las líneas celulares de LMA y los cultivos primarios, induciendo la apoptosis a través de la activación de la caspasa 3 . Además, this compound ha demostrado una alta biodisponibilidad oral y efectos antileucémicos en modelos de ratón, lo que lo convierte en un candidato para ensayos clínicos .

Mecanismo De Acción

AKN-028 ejerce sus efectos inhibiendo la actividad de FLT3, una tirosina quinasa receptora que promueve la supervivencia celular y la proliferación en las células hematopoyéticas . Al inhibir la autofosforilación de FLT3, this compound interrumpe las vías de señalización descendentes, incluidas las vías AKT, STAT y MAP-quinasa, lo que lleva a la apoptosis en las células de LMA . Además, se ha demostrado que this compound regula a la baja los genes asociados a Myc e induce el arresto del ciclo celular en las células de LMA .

Compuestos similares:

Midostaurina (PKC-412): Otro inhibidor de FLT3 utilizado en el tratamiento de la LMA.

Sorafenib: Un inhibidor de múltiples quinasas con actividad contra FLT3.

Quizartinib: Un inhibidor selectivo de FLT3.

Comparación: This compound es relativamente más específico en comparación con los inhibidores de múltiples quinasas como la midostaurina y el sorafenib, que se dirigen a múltiples quinasas . Esta especificidad puede resultar en menos efectos fuera del objetivo y un perfil de seguridad más favorable. Además, this compound ha mostrado efectos más profundos en la expresión génica en las células de LMA en comparación con la midostaurina, lo que indica un posible mecanismo de acción único .

Comparación Con Compuestos Similares

Midostaurin (PKC-412): Another FLT3 inhibitor used in AML treatment.

Sorafenib: A multikinase inhibitor with activity against FLT3.

Quizartinib: A selective FLT3 inhibitor.

Comparison: AKN-028 is relatively more specific compared to multikinase inhibitors like midostaurin and sorafenib, which target multiple kinases . This specificity may result in fewer off-target effects and a more favorable safety profile. Additionally, this compound has shown more profound effects on gene expression in AML cells compared to midostaurin, indicating a potentially unique mechanism of action .

Actividad Biológica

AKN-028 is a novel tyrosine kinase inhibitor (TKI) that has shown significant potential in the treatment of acute myeloid leukemia (AML). This compound primarily targets the FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in AML, leading to uncontrolled cell proliferation. The following sections summarize the biological activity of this compound, including its mechanisms of action, preclinical findings, and clinical trial data.

This compound exerts its effects through several key mechanisms:

- Tyrosine Kinase Inhibition : this compound selectively inhibits FLT3 autophosphorylation, which is crucial for the survival and proliferation of AML cells. In vitro studies have demonstrated that this compound can inhibit FLT3 activity in a dose-dependent manner, with an IC50 value around 1 µM in primary AML samples .

- Cell Cycle Arrest : Treatment with this compound induces G0/G1 phase cell cycle arrest in AML cell lines, notably MV4-11. This arrest is associated with significant alterations in gene expression profiles, particularly downregulation of genes related to the proto-oncogene c-Myc .

- Induction of Apoptosis : this compound triggers apoptosis in AML cells through the activation of caspase pathways. In MV4-11 cells, for instance, caspase-3 activation was observed following treatment with this compound .

Preclinical Findings

Numerous preclinical studies have characterized the biological activity of this compound:

- Cytotoxicity : In a panel of 17 cell lines, this compound demonstrated cytotoxic effects across all five tested AML cell lines. The drug's efficacy appears to correlate with the overall tyrosine kinase activity of the cells; those exhibiting higher baseline activity were more sensitive to this compound .

- Combination Therapy : Studies indicate that this compound may exhibit synergistic effects when combined with standard AML therapies such as cytarabine and daunorubicin. This suggests a potential for enhanced therapeutic efficacy when used in combination regimens .

- Oral Bioavailability : Animal studies have shown that this compound possesses good oral bioavailability and maintains therapeutic levels in vivo without significant toxicity, making it a viable candidate for clinical use .

Clinical Trials

This compound has been evaluated in several clinical trials focused on its safety and efficacy:

- Phase 1/2 Trial : A clinical trial registered under NCT01573247 investigated the safety and tolerability of this compound in patients with relapsed or refractory AML. The study aimed to determine optimal dosing strategies and monitor adverse effects .

| Study Phase | Objective | Status |

|---|---|---|

| Phase 1/2 | Safety and tolerability in AML patients | Terminated |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with FLT3-mutated AML showed a significant reduction in blast counts after treatment with this compound combined with standard chemotherapy. The patient achieved complete remission after several cycles, demonstrating the potential for this compound to enhance outcomes in resistant cases.

- Case Study 2 : Another case reported a patient who had previously failed multiple lines of therapy. Upon administration of this compound, there was notable improvement in hematological parameters and reduction in leukemic burden.

Propiedades

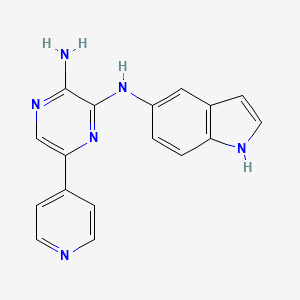

IUPAC Name |

3-N-(1H-indol-5-yl)-5-pyridin-4-ylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11/h1-10,20H,(H2,18,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRIJKVMMZEKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1NC3=NC(=CN=C3N)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175017-90-9 | |

| Record name | AKN-028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175017909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AKN-028 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AKN-028 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y66IS3CS0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.